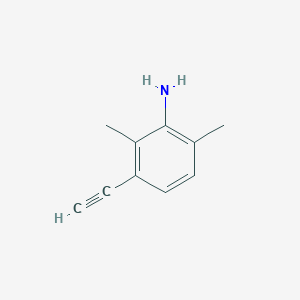
3-Ethynyl-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-2,6-dimethylaniline is an aromatic amine with an ethynyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-2,6-dimethylaniline typically involves the alkylation of 2,6-dimethylaniline with an ethynylating agent. One common method is the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethynyl-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced aromatic compounds.
Substitution: Formation of substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-2,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-2,6-dimethylaniline involves its interaction with various molecular targets. The ethynyl group can participate in cycloaddition reactions, forming intermediates that can further react to produce complex structures. The aromatic amine group can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity .
Comparación Con Compuestos Similares
2,6-Dimethylaniline: An aromatic amine with two methyl groups on the benzene ring.
4-Ethynyl-N,N-dimethylaniline: A compound with an ethynyl group and two methyl groups on the nitrogen atom.
Comparison: 3-Ethynyl-2,6-dimethylaniline is unique due to the presence of both an ethynyl group and two methyl groups on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs. For instance, 2,6-dimethylaniline lacks the ethynyl group, making it less reactive in cycloaddition reactions .
Propiedades
Número CAS |
474452-22-7 |
|---|---|
Fórmula molecular |
C10H11N |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-ethynyl-2,6-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-6-5-7(2)10(11)8(9)3/h1,5-6H,11H2,2-3H3 |
Clave InChI |
ZFQGHNSTXQSFLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C#C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


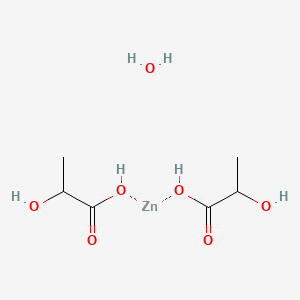
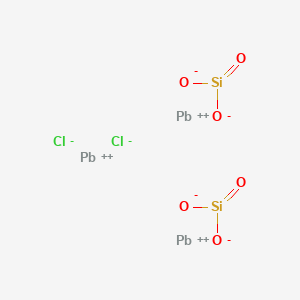
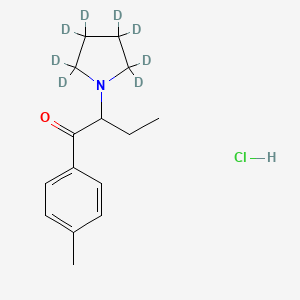
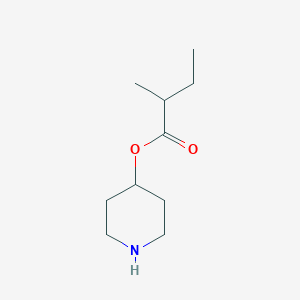

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)
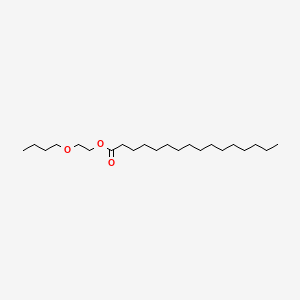


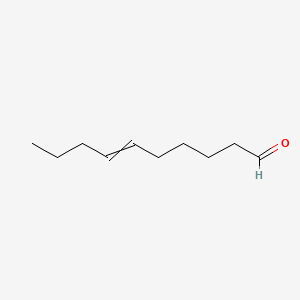
![potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B13834147.png)
